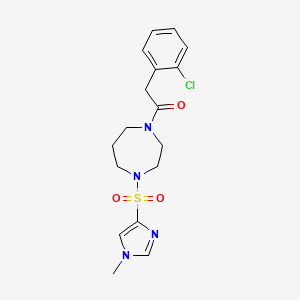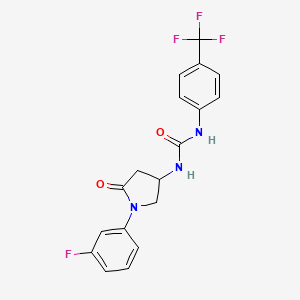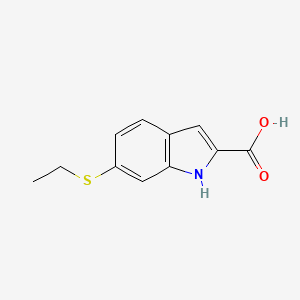![molecular formula C27H21N3O3S2 B2412539 (E)-4-(Indolin-1-ylsulfonyl)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamid CAS No. 477501-25-0](/img/structure/B2412539.png)
(E)-4-(Indolin-1-ylsulfonyl)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung “(E)-4-(Indolin-1-ylsulfonyl)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamid”, auch bekannt als “4-(2,3-Dihydroindol-1-ylsulfonyl)-N-(1-Methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamid”.
Krebsforschung
Diese Verbindung hat sich als potenzieller Inhibitor bestimmter Enzyme gezeigt, die an der Proliferation von Krebszellen beteiligt sind. Ihre Struktur ermöglicht es ihr, effektiv an Zielstrukturen wie die Aldo-Keto-Reduktase AKR1C3 zu binden, die sowohl an Brust- als auch an Prostatakrebs beteiligt ist . Durch die Hemmung dieses Enzyms kann die Verbindung möglicherweise das Wachstum und die Ausbreitung von Krebszellen reduzieren.
Diabetesbehandlung
Die Forschung hat gezeigt, dass Derivate dieser Verbindung als nicht-kompetitive Inhibitoren der α-Glucosidase wirken können, einem Enzym, das für die Kohlenhydratverdauung von entscheidender Bedeutung ist . Durch die Hemmung der α-Glucosidase kann die Verbindung dazu beitragen, den Blutzuckerspiegel zu kontrollieren und bietet so einen neuen Weg für die Behandlung von Typ-2-Diabetes.
Neuroprotektive Mittel
Die Struktur der Verbindung deutet darauf hin, dass sie zur Entwicklung neuroprotektiver Mittel verwendet werden könnte. Indolderivate sind bekannt für ihre neuroprotektiven Eigenschaften, und diese Verbindung könnte möglicherweise Neuronen vor oxidativem Stress und anderen neurotoxischen Bedingungen schützen, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig vorkommen .
Antibakterielle Aktivität
Indol-basierte Verbindungen wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindung könnte auf ihr Potenzial untersucht werden, das Wachstum verschiedener bakterieller und pilzlicher Krankheitserreger zu hemmen. Ihre einzigartige Struktur könnte einen neuen Wirkmechanismus gegen resistente Stämme bieten .
Entzündungshemmende Mittel
Die Fähigkeit der Verbindung, die Enzymaktivität zu modulieren, kann zur Entwicklung entzündungshemmender Medikamente genutzt werden. Durch die Hemmung spezifischer an der Entzündung beteiligter Pfade könnte sie dazu beitragen, Symptome bei Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen zu reduzieren .
Antioxidative Eigenschaften
Angesichts der strukturellen Eigenschaften von Indolderivaten könnte diese Verbindung signifikante antioxidative Eigenschaften aufweisen. Sie könnte freie Radikale neutralisieren und oxidativen Stress reduzieren, was für die Verhinderung von Zellschäden und Alterung von Vorteil ist .
Herz-Kreislauf-Forschung
Die Verbindung könnte auf ihr Potenzial für die Herz-Kreislauf-Gesundheit untersucht werden. Durch die Modulation der Enzymaktivitäten und die Reduzierung von oxidativem Stress könnte sie dazu beitragen, Erkrankungen wie Bluthochdruck und Arteriosklerose zu behandeln .
Arzneimittel-Abgabesysteme
Die einzigartige chemische Struktur dieser Verbindung macht sie zu einem Kandidaten für die Verwendung in Arzneimittel-Abgabesystemen. Sie könnte verwendet werden, um neuartige Abgabemechanismen zu entwickeln, die die Bioverfügbarkeit und Wirksamkeit therapeutischer Wirkstoffe verbessern .
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-29-25-22-8-4-2-6-18(22)12-15-24(25)34-27(29)28-26(31)20-10-13-21(14-11-20)35(32,33)30-17-16-19-7-3-5-9-23(19)30/h2-15H,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMAXSYQANWPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)


![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)
![4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide](/img/structure/B2412469.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

